
tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate” is a chemical compound with the CAS Number 364056-55-3 . It has a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.27 and a molecular formula of C11H19F3N2O4 . Unfortunately, specific properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Enzymatic Kinetic Resolution
This compound can be used in the enzymatic kinetic resolution of alcohols and amines. The process involves lipase-catalyzed transesterification reactions, leading to the production of optically pure enantiomers . This is particularly valuable in the synthesis of chiral molecules for pharmaceuticals.
Synthesis of Chiral Building Blocks
The compound serves as a precursor for the synthesis of chiral organoselenanes and organotelluranes . These are important in the development of compounds with biological properties, such as enzyme inhibitors .
Molecular Block for Carboxylic Acids
It acts as a molecular block for carboxylic acids, which is essential in the synthesis of more complex organic molecules. This application is crucial in medicinal chemistry for the development of new drugs .
Derivatization of Aqueous Carboxylic Acids
The compound is used in the derivatization of aqueous carboxylic acids to their corresponding amide derivatives. This is a key step in chemical analysis and purification processes .
Anionic Polymerization
In polymer science, it is utilized in the anionic polymerization of certain monomers. This leads to the creation of polymers with specific structural and functional properties .
Source of Trifluoroethoxy Group
The compound provides a trifluoroethoxy group for various chemical reactions. This group is significant in modifying the properties of molecules, such as increasing their volatility or modifying their electronic properties .
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Mecanismo De Acción
Target of Action
The primary targets of the compound “tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate”, also known as “2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide”, are currently unknown . This compound is a carboxylic acid that can be used as a molecular building block .
Mode of Action
As a carboxylic acid, it may participate in various biochemical reactions, including esterification and amide formation .
Biochemical Pathways
As a molecular building block, it could potentially be incorporated into a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
The compound’s impact on bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
As a molecular building block, its effects would likely depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWSHCXQMITJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121727 |
Source


|
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-hydroxyethyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate | |
CAS RN |
364056-55-3 |
Source


|
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364056-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)



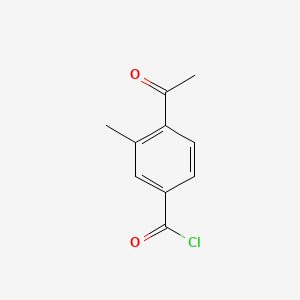

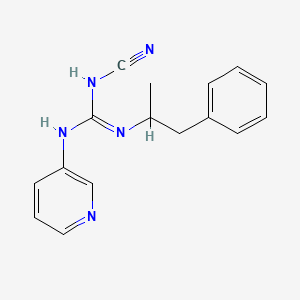
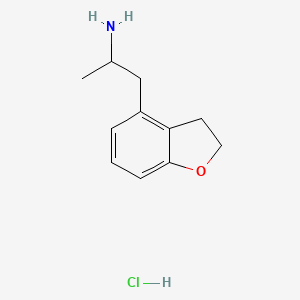
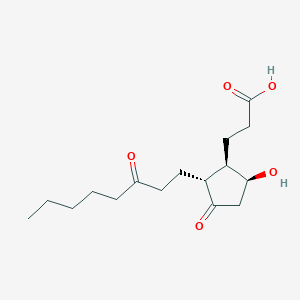
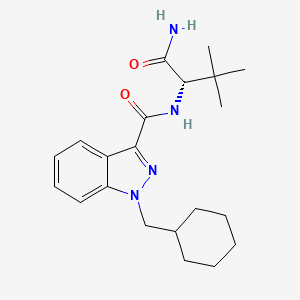
![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)